molecular formula C17H18FNO2 B269392 N-(2-butoxyphenyl)-2-fluorobenzamide

N-(2-butoxyphenyl)-2-fluorobenzamide

Cat. No.: B269392
M. Wt: 287.33 g/mol
InChI Key: CREOVHSYPPSTIH-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)-2-fluorobenzamide is a substituted benzamide derivative featuring a 2-fluorobenzamide core linked to a 2-butoxyphenyl group. The butoxy substituent (O(CH₂)₃CH₃) introduces steric bulk and lipophilicity, distinguishing it from halogenated analogs. Benzamides are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capacity and conformational flexibility .

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

CREOVHSYPPSTIH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on structural, physicochemical, and crystallographic differences between N-(2-butoxyphenyl)-2-fluorobenzamide and analogous fluorinated benzamides.

Structural and Crystallographic Properties

Key Compounds:

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Substituents : 2,4-difluorophenyl.
  • Crystal System : Pn space group.
  • Geometry : Aromatic rings nearly coplanar (interplanar angle: 0.7°). Amide plane deviates by ~23° from aromatic rings, forming 1D chains via N-H···O hydrogen bonds (3.092 Å) .
  • Interactions : Weak C-H···F/O contacts and R²²(12) synthons involving C-F and C-H groups .

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Substituents : 2,3-difluorophenyl.
  • Crystal System : Pn space group.
  • Geometry : Similar to Fo24 (RMSD: 0.02 Å), with aromatic rings nearly coplanar (0.5° interplanar angle). Amide group deviates ~23° from aromatic planes .
  • Interactions : R²²(12) synthons and C-F···C stacking (3.151 Å) .

This compound

  • Substituents : 2-butoxyphenyl.
  • Expected Differences :

  • Lipophilicity : Higher logP compared to fluorinated analogs (predicted logP ~3.4 based on ).
  • Crystal Packing : Likely dominated by van der Waals interactions due to the alkyl chain, contrasting with the halogen-mediated interactions in Fo23/Fo24.
Table 1: Structural Comparison
Property Fo24 Fo23 This compound (Predicted)
Substituents 2,4-Difluorophenyl 2,3-Difluorophenyl 2-Butoxyphenyl
Molecular Weight (g/mol) 263.21 263.21 ~287.30
logP ~2.16 (analog) ~2.16 (analog) ~3.43 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 3 3
Crystal System Pn Pn Likely monoclinic/orthorhombic
Notable Interactions N-H···O, C-H···F/O N-H···O, C-F···C N-H···O, C-H···O/F, van der Waals

Physicochemical and Pharmacological Relevance

  • Fo23 and Fo24 exhibit strong amide-amide interactions, critical for crystal stability .
  • Its larger size may sterically hinder interactions in biological targets compared to compact fluorinated analogs .

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